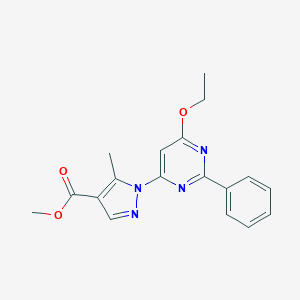![molecular formula C11H10N4S B287526 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Research on 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has focused on its potential as a therapeutic agent for a variety of diseases. Studies have shown that this compound has antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. It has also been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, future studies could focus on optimizing the dosing and delivery of this compound to minimize toxicity and improve its efficacy.
Synthesemethoden
The synthesis of 3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-methylthiadiazole with 2-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloroperoxybenzoic acid to yield the final product.
Eigenschaften
Produktname |
3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C11H10N4S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
3-methyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4S/c1-7-5-3-4-6-9(7)10-14-15-8(2)12-13-11(15)16-10/h3-6H,1-2H3 |
InChI-Schlüssel |
QINDEGKLIIQIDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)